1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring and a substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring, followed by the introduction of the tetrahydropyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,4S,5S)-4-Azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- 1-[(2R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
Uniqueness
1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxyethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16N2O7 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,6,9-11,15,17H,4-5H2,1H3,(H,13,16,18)/t9-,10-,11-/m1/s1 |
InChI Key |
ZFLCNVKNJVRECT-GMTAPVOTSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H](C(=CO)O[C@H]1N2C=CC(=O)NC2=O)O |
Canonical SMILES |
COCCOC1C(C(=CO)OC1N2C=CC(=O)NC2=O)O |
Origin of Product |
United States |
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